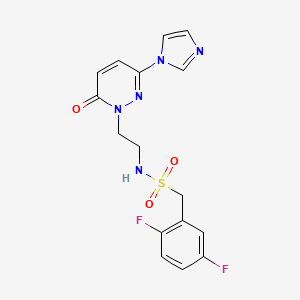![molecular formula C17H11F3N2O2 B3012691 (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891381-54-7](/img/structure/B3012691.png)
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide" is a molecule that appears to be related to a class of organic compounds characterized by the presence of a cyano group (–CN), a hydroxyphenyl group, and a trifluoromethylphenyl group within its structure. The configuration of the molecule is indicated by the "(Z)" prefix, which denotes the cis configuration of the substituents around the carbon-carbon double bond.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N,N'-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines was investigated, and their fragmentation patterns were analyzed using electrospray tandem mass spectrometry (ESI-MS/MS) . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques. For example, the crystal structure of "(Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid" was determined, confirming the cis configuration and revealing the presence of a hydrogen-bonded dimer with different conformations of the molecules in the asymmetric unit . This information could be indicative of the potential molecular interactions and conformations that "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide" may exhibit.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been studied. For instance, the acid-catalyzed isomerization of N,N'-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines by the Zip reaction was observed under mass-spectral conditions . This suggests that the compound may also undergo similar isomerization reactions under certain conditions, which could be relevant for its chemical behavior and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. For example, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" was synthesized and characterized, with its crystal structure determined and spectrometric identifications provided using IR, UV, and NMR techniques . The compound was found to exist as the enamine tautomer in the solid state, with specific bond distances measured. These characterizations provide insights into the potential properties of "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide", such as its tautomeric forms, bond distances, and hydrogen bonding capabilities.
Aplicaciones Científicas De Investigación
1. Bruton's Tyrosine Kinase Inhibition
Compounds structurally similar to (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, such as 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and others, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). This inhibition is significant in the context of various pharmacological applications, especially in the treatment of B-cell disorders (Ghosh et al., 2000).
2. Dihydroorotate Dehydrogenase Inhibition
Research has shown that analogs of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. This inhibition has implications for immune cell function, offering potential applications in immunosuppression (Knecht & Löffler, 1998).
3. Epidermal Growth Factor Receptor Inhibition
Several analogs of the compound , like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR). This receptor plays a key role in various cancers, making these compounds potential candidates for anti-cancer therapies (Ghosh, Zheng, & Uckun, 1999).
4. Polymeric Material Development
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives can play a role in the development of heat-resistant polymeric materials. Studies have focused on synthesizing polyamides with terminal cyano groups for enhanced thermal stability and resistance, finding potential applications in high-performance materials (Yu et al., 2009).
5. Renewable Building Blocks in Polymer Synthesis
The compound has been explored as a renewable building block in enhancing the reactivity of hydroxyl-bearing molecules in polymer synthesis. Its derivatives can provide specific properties like benzoxazine to aliphatic hydroxyl-bearing compounds, paving the way for a multitude of applications in material science (Trejo-Machin et al., 2017).
6. Corrosion Inhibition
Some synthetic acrylamide derivatives of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have shown potential as effective corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)14-6-1-2-7-15(14)22-16(24)12(10-21)8-11-4-3-5-13(23)9-11/h1-9,23H,(H,22,24)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFPFLDOXTGFZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

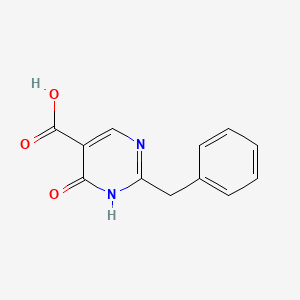
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
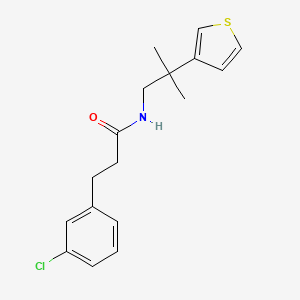
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
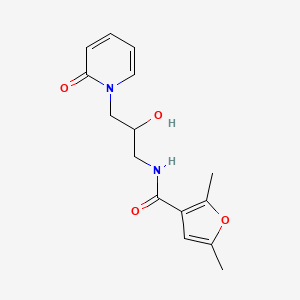
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
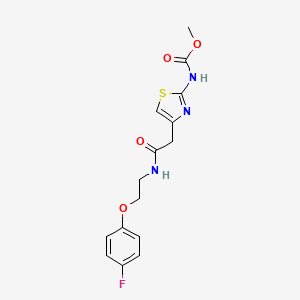
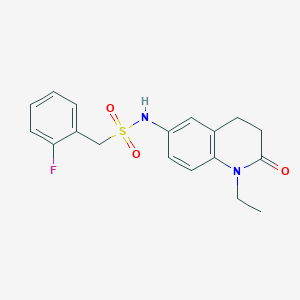
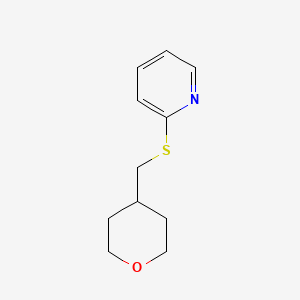
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
